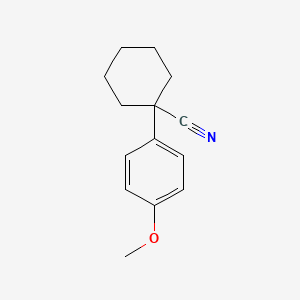

1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155171. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXUSXSQFVWPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189802 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36263-51-1 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36263-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036263511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36263-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7BW6G2DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?

A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a solid, odorless, crystalline compound that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a methoxyphenyl group and a cyclohexanecarbonitrile moiety, makes it a versatile precursor for the development of various chemical entities. It is particularly significant in the pharmaceutical and agrochemical industries for the synthesis of more complex molecules. This compound is stable under recommended storage conditions and is slightly soluble in water but soluble in organic solvents.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its unique molecular formula and structure. It is registered under CAS Number 36263-51-1.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 36263-51-1[1][2][3] |

| Molecular Formula | C₁₄H₁₇NO[1][2][3] |

| Molecular Weight | 215.29 g/mol [1] |

| IUPAC Name | 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile[4] |

| Synonyms | 1-(4-METOXIFENIL)-1-CICLOHEXANECARBONITRILO[1] |

| InChI | InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3[1][4] |

| InChIKey | YQXUSXSQFVWPRQ-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCCC2)C#N[1][4] |

| EINECS | 252-938-7[1][3] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_cyano [label="C", pos="2.5,0!"]; N_cyano [label="N", pos="3.5,0!"]; C_phenyl [label="C", pos="-1.5,0!"]; C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="C"];

// Position nodes for cyclohexyl ring C1 [pos="0,0!"]; C2 [pos="0.866,-0.5!"]; C3 [pos="0.866,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-0.866,-1.5!"]; C6 [pos="-0.866,-0.5!"];

// Position nodes for phenyl ring C_phenyl_1 [pos="-2.366,0.5!"]; C_phenyl_2 [pos="-3.232,0!"]; C_phenyl_3 [pos="-3.232,-1!"]; C_phenyl_4 [pos="-2.366,-1.5!"]; C_phenyl_5 [pos="-1.5,-1!"];

// Position methoxy group O_methoxy [pos="-4.098,-1.5!"]; C_methoxy [pos="-4.964,-1!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_cyano; C_cyano -- N_cyano [label="≡", len=0.5]; C1 -- C_phenyl; C_phenyl -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl; C_phenyl_3 -- O_methoxy; O_methoxy -- C_methoxy;

// Add labels for clarity label = "this compound"; labelloc = "t"; fontsize=14; }

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline powder; colorless to yellow-brown low melting solid | ,[1] |

| Melting Point | 65-68 °C | |

| Density | 1.12 g/cm³ | |

| Solubility | Slightly soluble in water; Soluble in organic solvents | |

| Stability | Stable under recommended storage conditions | |

| Storage | Store in a cool, dry place away from heat and light. Ambient temperatures. | ,[1] |

| Shelf Life | 24 months under proper storage conditions | |

| Odor | Odorless | |

| Purity | 98% (Analytical Grade) | |

| XLogP3-AA | 3.5 | [1][4] |

| Topological Polar Surface Area | 33 Ų | [1] |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of pharmaceuticals, including the antidepressant Venlafaxine.[5] One synthetic pathway involves a multi-step process starting from methoxy-benzene.

The synthesis involves the Friedel-Crafts acylation of methoxy-benzene, followed by α-keto-halogenation and subsequent cyanation to yield an intermediate, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile.[5] This intermediate is then hydrogenated to produce 1-[2-amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol, a precursor to Venlafaxine.[5]

Figure 2: Synthesis workflow for a key precursor of Venlafaxine.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed for its separation and analysis.[6]

Experimental Protocol: HPLC Analysis

A general protocol for the analysis is as follows:

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[6]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

Spectroscopic Data

While raw spectral data is not provided, literature indicates the availability of analytical data from various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum is expected to show characteristic signals, including a methoxy resonance around 3.85 ppm and aromatic doublets, indicating para-substitution on the benzene ring.[7]

-

Infrared (IR) Spectroscopy: The FTIR spectrum would likely display absorbances consistent with an amine halogen ion-pair (if in salt form) and significant aliphatic C-H stretching.[7] The NIST WebBook provides access to the gas-phase IR spectrum for the related compound 1-(4-methoxyphenyl)cyclopentanecarbonitrile.[8]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would yield a fragment-rich spectrum.[7] Predicted collision cross-section values for various adducts are also available.[4]

Safety and Handling

This compound is classified as harmful and requires careful handling.

Table 3: GHS Hazard and Precautionary Information

| Category | Statement | Code |

| Pictogram | Warning | - |

| Hazard Statements | Harmful if swallowed. | H302[1] |

| Harmful in contact with skin. | H312[1] | |

| Causes skin irritation. | - | |

| Causes serious eye irritation. | - | |

| Harmful if inhaled. | H332[9] | |

| May cause respiratory irritation. | - | |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. | P280[1][9] |

| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261[1][9] | |

| Use only outdoors or in a well-ventilated area. | P271[1][9] | |

| Do not eat, drink or smoke when using this product. | P270[1][9] | |

| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301+P312[1] | |

| IF ON SKIN: Wash with plenty of water. | P302+P352[1][9] | |

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304+P340[1][9] | |

| Store in a well-ventilated place. Keep container tightly closed. | P403+P233[1] | |

| Store locked up. | P405[1] | |

| Dispose of contents/container to an approved waste disposal plant. | P501[9] |

First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[10]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[10]

-

Ingestion: Clean mouth with water and get medical attention.[10] Do not ingest. If swallowed then seek immediate medical assistance.[10]

Experimental Protocols

Synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate

This protocol describes the acetylation of a closely related precursor, demonstrating a typical reaction involving this class of compounds.

-

Dissolution: Dissolve 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol in dichloromethane.[11]

-

Reagent Addition: Add acetic anhydride (1.5 eq) and zinc chloride (2 eq) to the solution.[11]

-

Reflux: Reflux the reaction mixture at 45–55 °C for approximately 3 hours.[11]

-

Quenching: After the reaction is complete, quench the mixture with water.[11]

-

Extraction: Extract the product with dichloromethane (2 x 50 ml).[11]

-

Evaporation: Combine the organic layers and evaporate the solvent under reduced pressure.[11]

-

Crystallization: Obtain pure colorless crystals by the slow evaporation of ethyl acetate.[11]

Figure 3: Experimental workflow for acetylation.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound , 98% , 36263-51-1 - CookeChem [cookechem.com]

- 4. PubChemLite - this compound (C14H17NO) [pubchemlite.lcsb.uni.lu]

- 5. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. dea.gov [dea.gov]

- 8. 1-(4-methoxyphenyl)cyclopentanecarbonitrile [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a chemical entity of interest in synthetic and medicinal chemistry. Its molecular structure, consisting of a methoxy-substituted phenyl group and a nitrile-bearing cyclohexane ring, presents a unique analytical challenge. Accurate structural confirmation is paramount for its application in research and development. This guide outlines the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously determine its structure.

Molecular Structure and Properties

The foundational step in structure elucidation is the determination of the compound's basic physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 36263-51-1 |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data for Structural Confirmation

A combination of spectroscopic techniques provides complementary information to build a complete picture of the molecular structure. While experimental data is paramount, in its absence, predicted data based on established principles of spectroscopy offers a robust framework for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.25 | d | 2H | Ar-H (ortho to C-cyclohexyl) |

| 6.95 - 6.90 | d | 2H | Ar-H (ortho to -OCH₃) |

| 3.82 | s | 3H | -OCH₃ |

| 2.20 - 2.10 | m | 2H | Cyclohexyl-H (axial) |

| 1.80 - 1.60 | m | 6H | Cyclohexyl-H |

| 1.30 - 1.20 | m | 2H | Cyclohexyl-H (equatorial) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | Ar-C (-OCH₃) |

| 133.0 | Ar-C (ipso, attached to cyclohexyl) |

| 128.0 | Ar-CH (ortho to C-cyclohexyl) |

| 122.0 | -C≡N |

| 114.5 | Ar-CH (ortho to -OCH₃) |

| 55.4 | -OCH₃ |

| 45.0 | Quaternary Cyclohexyl-C |

| 35.0 | Cyclohexyl-CH₂ |

| 25.5 | Cyclohexyl-CH₂ |

| 23.0 | Cyclohexyl-CH₂ |

Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial orientation on the cyclohexane ring. An equatorial nitrile is expected to resonate further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2940 - 2850 | Strong | Aliphatic C-H stretch |

| 2240 - 2220 | Medium, Sharp | C≡N stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1250 | Strong | Aryl-O-C stretch (asymmetric) |

| 1030 | Medium | Aryl-O-C stretch (symmetric) |

| 830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 215 | [M]⁺ (Molecular Ion) |

| 200 | [M - CH₃]⁺ |

| 188 | [M - HCN]⁺ |

| 146 | [M - C₅H₉]⁺ |

| 134 | [C₉H₁₀O]⁺ |

| 108 | [C₇H₈O]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Chromatography: Inject a 1 µL aliquot into a GC equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities.

-

Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the confirmed chemical structure of the target molecule.

Caption: Workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. By combining the detailed connectivity information from NMR, functional group identification from IR, and molecular weight and fragmentation data from MS, an unambiguous confirmation of the molecular structure is possible. The methodologies and predicted data presented in this guide serve as a valuable resource for the analysis and quality control of this compound.

Spectroscopic Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of predicted data, analysis of characteristic functional group frequencies from analogous structures, and detailed, standardized experimental protocols for obtaining such data.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture comprising a cyclohexyl ring, a nitrile group, and a para-substituted methoxyphenyl group. These features give rise to characteristic signals in various spectroscopic analyses.

Caption: Key functional groups in this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | d | 2H | Ar-H (ortho to C-CN) |

| ~ 6.8 - 7.0 | d | 2H | Ar-H (ortho to OCH₃) |

| ~ 3.8 | s | 3H | OCH₃ |

| ~ 1.5 - 2.2 | m | 10H | Cyclohexyl-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 160 | Ar-C (C-OCH₃) |

| ~ 130 - 135 | Ar-C (quaternary) |

| ~ 125 - 128 | Ar-CH (ortho to C-CN) |

| ~ 118 - 122 | C≡N |

| ~ 113 - 115 | Ar-CH (ortho to OCH₃) |

| ~ 55 | OCH₃ |

| ~ 40 - 45 | Cyclohexyl C-CN (quaternary) |

| ~ 25 - 35 | Cyclohexyl CH₂ |

| ~ 20 - 25 | Cyclohexyl CH₂ |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 2850 | Medium-Strong | C-H stretch (aliphatic and aromatic) |

| ~ 2240 - 2220 | Sharp, Medium | C≡N stretch (nitrile)[1] |

| ~ 1610, 1510 | Strong | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

| ~ 830 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

| Adduct | Predicted m/z |

| [M]⁺ | 215.13 |

| [M+H]⁺ | 216.14 |

| [M+Na]⁺ | 238.12 |

Data sourced from PubChem predictions.[2] The fragmentation pattern in Electron Ionization (EI) MS is expected to involve the loss of the nitrile group and fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.[3][4]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This typically involves a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peaks.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[5][6][7]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[8][9][10]

-

Sample Introduction:

-

For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection into a gas chromatograph (GC-MS) can be used.

-

If using a direct insertion probe, a small amount of the sample is placed on the probe tip.

-

-

Ionization:

-

The sample is introduced into the ion source, which is under high vacuum.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its expected spectroscopic signals.

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

Caption: Correlation between the molecular structure and its expected spectroscopic signals.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. PubChemLite - this compound (C14H17NO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sc.edu [sc.edu]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: Physical Characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The information is presented to be a valuable resource for researchers and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

-

IUPAC Name: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile

-

CAS Number: 23434-69-5

-

Molecular Formula: C₁₄H₁₇NO

-

Molecular Weight: 215.29 g/mol

-

Chemical Structure:

-

A cyclohexane ring singly bonded to a carbon atom.

-

This central carbon is also bonded to a p-methoxyphenyl group and a nitrile group.

-

Quantitative Physical Characteristics

The following table summarizes the key physical properties of this compound, compiled from available data. It is important to note that some physical properties, such as melting point, may vary depending on the purity of the sample.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 40-45 °C or 65-68 °C | [1] |

| Boiling Point | 176-179 °C at 2 mmHg | N/A |

| Density | 1.0778 - 1.12 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [1] |

Spectral Data (Predicted)

Due to the limited availability of experimentally derived spectra in public databases, the following sections provide predicted spectral data for this compound. These predictions are based on the known chemical structure and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons ortho to the cyclohexyl group |

| ~ 6.8 - 7.0 | Doublet | 2H | Aromatic protons meta to the cyclohexyl group |

| ~ 3.8 | Singlet | 3H | Methoxy group (-OCH₃) protons |

| ~ 1.5 - 2.2 | Multiplet | 10H | Cyclohexyl ring protons |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Aromatic carbon attached to the methoxy group |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 122 | Quaternary aromatic carbon attached to the cyclohexyl group |

| ~ 114 | Aromatic CH carbons |

| ~ 120 | Nitrile carbon (-C≡N) |

| ~ 55 | Methoxy carbon (-OCH₃) |

| ~ 45 | Quaternary carbon of the cyclohexyl ring |

| ~ 20 - 40 | Cyclohexyl ring CH₂ carbons |

FTIR Spectroscopy (Predicted)

The predicted major absorption bands in the FTIR spectrum are as follows:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2930 & 2850 | C-H stretching (cyclohexyl) |

| ~ 2240 | C≡N stretching (nitrile) |

| ~ 1610, 1510, 1450 | C=C stretching (aromatic ring) |

| ~ 1250 | C-O stretching (aryl ether) |

| ~ 830 | C-H bending (p-disubstituted benzene) |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the following fragments are predicted:

| m/z | Proposed Fragment |

| 215 | [M]⁺ (Molecular ion) |

| 200 | [M - CH₃]⁺ |

| 188 | [M - HCN]⁺ |

| 134 | [M - C₆H₁₀CN]⁺ (p-methoxybenzyl cation) |

| 108 | [M - C₇H₁₀N]⁺ |

Experimental Protocols

The following are detailed, standard laboratory protocols for the determination of the key physical characteristics of a solid organic compound like this compound.

Synthesis of this compound

This procedure is a plausible method based on the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (dilute)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylacetonitrile in anhydrous ethanol.

-

Add a stoichiometric equivalent of sodium ethoxide to the solution and stir to form the corresponding carbanion.

-

To this solution, add an equimolar amount of cyclohexanone dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between toluene and water.

-

Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is pure and completely dry.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point (at reduced pressure)

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer and adapter

-

Vacuum source and pressure gauge

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small amount of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the short-path distillation apparatus.

-

Connect the apparatus to a vacuum source and a pressure gauge.

-

Evacuate the system to the desired pressure (e.g., 2 mmHg).

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Density

Apparatus:

-

Analytical balance

-

Pycnometer (specific gravity bottle) of a known volume

-

A liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent)

Procedure:

-

Weigh the clean and dry pycnometer (m₁).

-

Add a sample of this compound to the pycnometer and weigh it again (m₂). The mass of the sample is m₂ - m₁.

-

Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are trapped, and weigh it (m₃).

-

Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it (m₄). The mass of the liquid that fills the pycnometer is m₄ - m₁.

-

The density of the solid is calculated using the formula: Density = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * Density of the liquid

Determination of Solubility

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure (Qualitative):

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile (CAS No. 36263-51-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and relevant experimental context for 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile, a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.

Chemical Identification and Properties

1.1. Chemical Identity

| Identifier | Value |

| Chemical Name | 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile |

| CAS Number | 36263-51-1[1] |

| Molecular Formula | C₁₄H₁₇NO[1] |

| Molecular Weight | 215.29 g/mol [1] |

| Synonyms | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, 1-(p-Anisyl)-1-cyanocyclohexane |

1.2. Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, crystalline powder | |

| Appearance | Colorless to yellow-brown | [1] |

| Melting Point | 65-68 °C | |

| Boiling Point | 176 - 179 °C @ 2 mmHg | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Safety and Hazard Information

2.1. GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

Source:[2]

2.2. GHS Label Elements

| Element | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501 |

Source:[2]

2.3. Toxicological Data

Synthesis and Experimental Protocols

1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile is a crucial intermediate in the synthesis of Venlafaxine.[3][4] The most common synthetic route involves the condensation of p-methoxyphenylacetonitrile and cyclohexanone.

3.1. Synthesis of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile

This protocol describes a general method for the base-catalyzed condensation reaction.

Materials:

-

p-Methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium hydroxide (or other suitable base like sodium methoxide)

-

Solvent (e.g., methanol, acetonitrile)

-

Phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), optional

Procedure:

-

In a suitable reaction vessel, dissolve p-methoxyphenylacetonitrile in the chosen solvent.

-

Add the base (e.g., sodium hydroxide) to the solution. If using a phase transfer catalyst, it should also be added at this stage.[4]

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add cyclohexanone to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 10-12 hours) until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

3.2. Synthesis of Venlafaxine from 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile

The conversion of the nitrile intermediate to Venlafaxine involves a two-step process: reduction of the nitrile to a primary amine, followed by N,N-dimethylation.

Step 1: Reduction of the Nitrile Group

-

The nitrile group of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile is reduced to a primary amine to form 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This reduction can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) in a suitable solvent like acetic acid under hydrogen pressure.[3]

Step 2: N,N-Dimethylation

-

The resulting primary amine is then subjected to reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield Venlafaxine.[3] The final product is then typically converted to its hydrochloride salt for pharmaceutical use.[3]

Biological Context and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activity or interaction with specific signaling pathways of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile itself. Its primary significance lies in its role as a direct precursor to Venlafaxine.

The final drug product, Venlafaxine, is a well-characterized SNRI. It exerts its antidepressant effects by potently inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[5] To a lesser extent, it also inhibits the reuptake of dopamine.[5] Repeated administration of Venlafaxine has been shown to induce adaptive changes in the α1-adrenergic, dopamine, and serotonin systems.[6]

While it is plausible that this intermediate could share some structural similarities that might allow for weak interactions with monoamine transporters, any such activity is likely insignificant compared to the final, structurally optimized drug. The primary role of this compound in a drug development context is as a synthetic building block.

Visualizations

5.1. Experimental Workflow: Synthesis of Venlafaxine

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. asianpubs.org [asianpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. Venlafaxine: a heterocyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of venlafaxine, a new antidepressant, given repeatedly, on the alpha 1-adrenergic, dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cyclohexanecarbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique conformational flexibility, combined with the electronic properties of the nitrile group, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive core for targeting a wide range of biological entities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of cyclohexanecarbonitrile derivatives, with a focus on their role in anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) drug discovery.

Synthetic Strategies and Chemical Versatility

Cyclohexanecarbonitrile and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The nitrile functional group is a key feature, offering a versatile handle for various chemical transformations. It can act as a carbonyl bioisostere, a hydrogen bond acceptor, or a dipole for crucial interactions with biological targets such as enzymes.

A common synthetic route to functionalized cyclohexanecarbonitrile derivatives involves the alkylation of cyclohexanecarbonitrile. This is often achieved by deprotonation at the alpha-position to the nitrile group using a strong base, followed by reaction with an alkylating agent. The resulting substituted cyclohexanecarbonitriles can then be further modified or incorporated into larger molecular frameworks.

Therapeutic Applications and Biological Activities

Cyclohexanecarbonitrile derivatives have demonstrated significant potential across multiple therapeutic areas. The inherent lipophilicity of the cyclohexane ring allows for effective penetration of biological membranes, a desirable property for drug candidates.

Anticancer Activity

Several studies have highlighted the potential of compounds containing the cyclohexane ring in the development of novel anticancer agents. While specific data for a broad range of cyclohexanecarbonitrile derivatives is an area of ongoing research, related structures have shown promising antiproliferative activity. The mechanism of action for some of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tubulin polymerization or specific kinases.

Table 1: Anticancer Activity of Selected Cyclohexane Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazoline-tetralin Derivatives | MCF-7 (Breast) | Varies | [1] |

| Thiazoline-tetralin Derivatives | A549 (Lung) | Varies | [1] |

| Thiazoline-tetralin Derivatives | NIH/3T3 (Fibroblast) | Varies | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexanecarbonitrile derivatives is an active area of investigation. Structurally similar compounds, such as pyrimidinone-linked thiazoles, have shown notable inhibitory activity against key inflammatory mediators. The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are central to the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Selected Pyrimidinone-Linked Thiazole Derivatives

| Compound | Target | IC50 (µg/mL) | Reference |

| Compound 4c | α-amylase | 49.31 ± 0.83 | [2] |

| Compound 4c | α-glucosidase | 33.13 ± 1.02 | [2] |

| Compound 4e | α-amylase | 46.53 ± 0.56 | [2] |

| Compound 4e | α-glucosidase | 32.54 ± 0.89 | [2] |

Antimicrobial Activity

The cyclohexane scaffold is present in various compounds exhibiting antimicrobial properties. While extensive data on cyclohexanecarbonitrile derivatives is still emerging, related cyclohexane-containing molecules have demonstrated activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of Selected Cyclohexane Derivatives

| Compound | Organism | MIC (mg/mL) | Reference |

| Compound 11 | B. subtilis | 1.249 | [1] |

| Compound 11 | P. aeruginosa | 1.249 | [1] |

| Compound 11 | E. coli | 0.524 | [1] |

| Compound 16 | B. subtilis | 0.78 | [1] |

| Compound 16 | E. coli | 0.78 | [1] |

| Compound 16 | S. abony | 0.78 | [1] |

| Compound 17 | S. abony | 2.708 | [1] |

Central Nervous System (CNS) Applications

The physicochemical properties of cyclohexanecarbonitrile derivatives make them promising candidates for CNS drug development, where the ability to cross the blood-brain barrier is crucial. Research has explored their potential in treating neurodegenerative diseases by targeting various signaling pathways implicated in neuronal cell death and dysfunction.

Experimental Protocols

Synthesis of 1-substituted-cyclohexanecarbonitriles (General Procedure)

A solution of cyclohexanecarbonitrile in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise, and the mixture is stirred for a period to allow for the formation of the carbanion. The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield the desired 1-substituted-cyclohexanecarbonitrile.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.

-

Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many cyclohexanecarbonitrile derivatives are still under investigation, their structural features suggest potential interactions with key signaling pathways implicated in various diseases. For instance, the inhibition of kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and modulation of transcription factors like Nuclear Factor-kappa B (NF-κB) are plausible mechanisms for their observed anticancer and anti-inflammatory effects.

Future Directions

The cyclohexanecarbonitrile scaffold continues to be a promising starting point for the development of novel therapeutic agents. Future research will likely focus on the synthesis of diverse libraries of these derivatives and their screening against a wider range of biological targets. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The exploration of their potential in treating a broader spectrum of diseases, including neurological and metabolic disorders, represents an exciting frontier in medicinal chemistry.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermal properties of this and similar molecules. The guide covers expected decomposition pathways, relevant data from analogous compounds, and detailed experimental protocols for thermal analysis.

Predicted Thermal Stability and Decomposition Profile

This compound is a molecule comprised of three key structural motifs: a cyclohexane ring, a nitrile group, and a 4-methoxyphenyl group. The overall thermal stability will be dictated by the weakest bonds within this structure.

-

Cyclohexane Ring: The thermal decomposition of cyclohexane itself has been studied, and it is known to primarily initiate through C-C bond fission to form a 1,6-hexyl diradical at temperatures up to 1310 K.[1][2] This suggests that the cyclohexyl moiety in the target molecule could be a point of initial degradation.

-

Nitrile Group: Aromatic nitriles are known to possess considerable thermal stability.[3][4][5][6][7] In some cases, the nitrile groups can undergo thermal trimerization to form stable triazine rings at elevated temperatures.[4]

-

4-Methoxyphenyl Group: A study on (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, which contains the 4-methoxyphenyl group, indicated that the material is stable up to 483 K (210 °C) before it begins to decompose.[8] This suggests a moderate thermal stability for this part of the molecule.

Based on these analogous structures, it is anticipated that the decomposition of this compound would likely initiate with the fragmentation of the cyclohexyl ring or cleavage of the bond connecting the cyclohexane ring to the methoxyphenyl group. The aromatic nitrile portion of the molecule is expected to be more thermally robust.

Quantitative Data from Analogous Compounds

The following table summarizes thermal stability data for compounds with structural similarities to this compound. This data can be used to estimate the potential thermal behavior of the target compound.

| Compound/Material | Analytical Method | Key Thermal Events | Reference |

| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | DTA | Melting point at ~377 K (~104 °C). Stable up to 483 K (210 °C), after which decomposition begins. | [8] |

| p-methoxyphenol | TGA | Onset of weight loss around 93 °C, with nearly complete decomposition by 200 °C. | [9] |

| Poly(p-methoxyphenol) | TGA | Onset of weight loss at 136 °C, with significant weight loss in the 200-700 °C range. | [9] |

| Aromatic Nitrile Resins | TGA | 5% weight loss (T5%) temperatures are above 470°C under a nitrogen atmosphere. | [3] |

| Poly(arylene ether nitrile)s (PAENs) | TGA | Thermally stable up to 400 °C in both nitrogen and air atmospheres. | [4] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12][13] This technique is ideal for determining decomposition temperatures, moisture content, and the composition of materials.[11]

Experimental Protocol:

-

Sample Preparation: Carefully weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum).[14] Ensure the sample is representative of the bulk material.

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C.[11]

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature.

-

Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the residual mass at the final temperature.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[16][17][18]

Experimental Protocol:

-

Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[19][20] An empty, hermetically sealed pan should be used as a reference.[20]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected melting point but below its decomposition temperature (as determined by TGA).

-

Cool the sample at a rate of 10 °C/min back to the starting temperature.

-

Perform a second heating cycle under the same conditions to observe the thermal history of the material.[19]

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

-

Calculate the enthalpy of transitions by integrating the area under the peaks.

-

Visualizations

4.1. Plausible Decomposition Pathway

The following diagram illustrates a generalized and plausible decomposition pathway for this compound under thermal stress, based on the known behavior of its constituent parts.

References

- 1. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [2409.16155] Thermodynamics of mixtures containing aromatic nitriles [arxiv.org]

- 6. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. etamu.edu [etamu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. epfl.ch [epfl.ch]

- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.williams.edu [web.williams.edu]

- 17. s4science.at [s4science.at]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 19. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 20. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Solubility Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant Venlafaxine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a predictive solubility profile based on the compound's structural features and general principles of organic chemistry. Furthermore, a detailed experimental protocol for the accurate determination of its solubility in common organic solvents is provided. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a white to off-white crystalline powder with a molecular weight of 215.29 g/mol and a melting point in the range of 65-68°C. It is characterized by a polar nitrile group and a methoxy group, as well as a nonpolar cyclohexyl and phenyl ring system. This amphiphilic nature suggests a varied solubility profile in different organic solvents. While it is known to be slightly soluble in water, it is generally considered soluble in organic solvents. A thorough understanding of its quantitative solubility is crucial for its application in organic synthesis, particularly for reaction setup, purification, and formulation development in pharmaceutical processes.

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative and estimated quantitative solubility profile can be predicted based on the principle of "like dissolves like." The presence of the polar nitrile and methoxy groups suggests solubility in polar aprotic and protic solvents. The nonpolar cyclohexyl and phenyl moieties indicate potential solubility in nonpolar solvents.

The following table summarizes the predicted quantitative solubility of this compound in a range of common organic solvents at ambient temperature. Note: These values are illustrative and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Hexane | Nonpolar | Low |

| Toluene | Nonpolar | Moderate |

| Dichloromethane | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Moderate |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for the experimental determination of the solubility of this compound in organic solvents. This method is based on the isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After shaking, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Visualization of a Key Synthetic Pathway

This compound is a crucial intermediate in the synthesis of the antidepressant drug Venlafaxine. The following diagram illustrates a simplified synthetic workflow.

An In-Depth Technical Guide on the Historical Synthesis and Discovery of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Methoxyphenyl)cyclohexanecarbonitrile is a versatile chemical intermediate that has found applications in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a cyclohexane ring and a p-methoxyphenyl group attached to a nitrile-bearing quaternary carbon, provides a unique scaffold for the development of novel compounds. This technical guide delves into the historical synthesis and discovery of this compound, presenting a comprehensive overview of its preparation, key experimental protocols, and relevant physicochemical data. While a singular, seminal publication detailing its initial discovery remains elusive in readily available literature, this guide reconstructs the most probable historical synthetic routes based on analogous chemical transformations and early reports of related compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is presented in the table below. This data is crucial for its identification, handling, and use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 36263-51-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-68 °C[1] |

| Purity | ≥98%[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Historical Synthesis: A Plausible Reconstruction

Based on established synthetic methodologies for structurally similar 1-aryl-1-cyclohexanecarbonitriles, the most likely historical route for the first synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile involves the reaction of a Grignard reagent with a cyclohexanecarbonitrile derivative. This approach is analogous to the synthesis of related compounds like 4-methoxyphencyclidine, where a Grignard reagent derived from a bromoanisole is reacted with a substituted cyclohexane carbonitrile.[2]

A probable and historically significant synthetic pathway is the reaction of p-methoxyphenylmagnesium bromide with cyclohexanecarbonitrile. This method offers a straightforward and efficient way to form the crucial carbon-carbon bond between the aromatic ring and the cyclohexane moiety.

Logical Workflow for the Plausible Historical Synthesis

Caption: Plausible historical synthesis workflow.

Experimental Protocols

While the original experimental protocol for the synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is not definitively documented in readily accessible historical records, a detailed, reconstructed protocol based on the Grignard reaction methodology is provided below. This protocol is representative of the techniques that would have been employed for the synthesis of such compounds.

Reconstructed Protocol for the Synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile via Grignard Reaction

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclohexanecarbonitrile

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, p-methoxyphenylmagnesium bromide. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Nucleophilic Addition: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanecarbonitrile in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

Workup and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a white to off-white crystalline solid.

Characterization Data

The structural confirmation of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile relies on modern spectroscopic techniques. Below is a summary of the expected and reported spectral data.

| Technique | Expected/Reported Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.30-7.20 (d, 2H, Ar-H), 6.90-6.80 (d, 2H, Ar-H), 3.80 (s, 3H, -OCH₃), 2.40-1.50 (m, 10H, cyclohexyl-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 159.0 (Ar-C-O), 132.0 (Ar-C), 128.0 (Ar-CH), 122.0 (C-CN), 114.0 (Ar-CH), 55.0 (-OCH₃), 48.0 (cyclohexyl-C1), 37.0, 25.0, 23.0 (cyclohexyl-CH₂) |

| IR (KBr) | ν (cm⁻¹): ~2230 (C≡N stretch), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 215 (M⁺), 200 ([M-CH₃]⁺), 186 ([M-C₂H₅]⁺), 134, 108 |

Note: The exact chemical shifts and peak intensities can vary slightly depending on the solvent and the specific instrument used.

Signaling Pathways and Logical Relationships

The synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a straightforward progression from starting materials to the final product.

References

Literature review on the biological significance of methoxyphenyl-containing compounds

Abstract: The methoxyphenyl moiety is a prevalent structural motif in a vast array of biologically active compounds, spanning natural products, synthetic molecules, and approved pharmaceuticals. Its unique electronic and steric properties, conferred by the electron-donating methoxy group on a phenyl ring, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. This technical guide provides a comprehensive review of the diverse biological significance of methoxyphenyl-containing compounds. It delves into their roles as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, among other therapeutic applications. This paper summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical biological pathways to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction